Technical Monograph: 4-(Azepan-1-ylsulfonyl)aniline
Technical Monograph: 4-(Azepan-1-ylsulfonyl)aniline
Executive Summary
4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3) is a specialized sulfonamide building block characterized by the fusion of a primary aniline pharmacophore with a lipophilic, seven-membered azepane ring via a sulfonyl linker.[1] Unlike its six-membered analog (4-(piperidin-1-ylsulfonyl)aniline), the azepane moiety imparts distinct steric bulk and increased lipophilicity, making it a critical scaffold in the development of Carbonic Anhydrase IX (CAIX) inhibitors, anti-inflammatory agents, and kinase inhibitors.
This guide details the physicochemical profile, validated synthetic protocols, and medicinal chemistry applications of this compound, designed for researchers requiring high-purity synthesis and structure-activity relationship (SAR) data.
Physicochemical Profile
The incorporation of the azepane ring significantly alters the physicochemical landscape of the parent sulfanilamide, reducing water solubility while enhancing permeability and hydrophobic binding potential.
| Property | Value / Description | Note |
| IUPAC Name | 4-(azepan-1-ylsulfonyl)aniline | Also known as 4-amino-N,N-hexamethylenebenzenesulfonamide |
| CAS Number | 109286-01-3 | Verified identifier |
| Molecular Formula | C₁₂H₁₈N₂O₂S | |
| Molecular Weight | 254.35 g/mol | |
| Physical State | Solid (White to off-white powder) | |
| Solubility | DMSO, Methanol, Dichloromethane | Low aqueous solubility due to azepane lipophilicity |
| pKa (Aniline) | ~4.0 – 5.0 | The sulfonyl group is electron-withdrawing, slightly lowering the aniline pKa compared to aniline itself (4.6).[2] |
| LogP (Calc) | ~1.9 – 2.2 | More lipophilic than the piperidine analog (~1.5) |
Synthetic Methodologies
The synthesis of 4-(Azepan-1-ylsulfonyl)aniline requires a protection-deprotection strategy to prevent the formation of polymerized sulfonamides. The most robust route utilizes 4-acetamidobenzenesulfonyl chloride (p-ABSA) as the electrophile.
Protocol A: Sulfonylation and Hydrolysis
Objective: Synthesis of 4-(Azepan-1-ylsulfonyl)aniline from p-ABSA and Azepane.
Step 1: Sulfonylation (Nucleophilic Substitution)
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Reagents: 4-Acetamidobenzenesulfonyl chloride (1.0 eq), Azepane (1.1 eq), Triethylamine (Et₃N, 1.5 eq) or Na₂CO₃.
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Conditions: 0°C to Room Temperature (RT), 2–4 hours.
Procedure:
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Dissolve 1.0 eq of 4-acetamidobenzenesulfonyl chloride in anhydrous DCM under N₂ atmosphere.
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Cool the solution to 0°C.
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Add 1.5 eq of Et₃N followed by the dropwise addition of 1.1 eq of Azepane . Note: Exothermic reaction; control addition rate.
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Allow the mixture to warm to RT and stir for 3 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the sulfonyl chloride.
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Workup: Wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the intermediate N-(4-(azepan-1-ylsulfonyl)phenyl)acetamide .
Step 2: Deprotection (Hydrolysis)
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Reagents: 6M HCl or NaOH/EtOH.
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Conditions: Reflux, 1–2 hours.[3]
Procedure:
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Suspend the intermediate from Step 1 in Ethanol (5 volumes).
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Add 6M HCl (3 volumes).
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Heat to reflux (approx. 80–90°C) for 90 minutes. The solution should become clear as the free amine forms.
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Neutralization: Cool to 0°C and carefully adjust pH to ~8–9 using 20% NaOH or saturated Na₂CO₃. The product, 4-(Azepan-1-ylsulfonyl)aniline , will precipitate.
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Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Visualization of Synthetic Logic
Figure 1: Step-wise synthetic pathway utilizing the acetamide protection strategy to ensure regioselectivity.
Medicinal Chemistry Applications
The azepane ring is not merely a passive linker; it is a strategic structural element used to modulate the pharmacological profile of sulfonamide drugs.
Structure-Activity Relationship (SAR)
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Steric Occlusion: The 7-membered azepane ring is bulkier than the standard morpholine or piperidine rings. This allows the molecule to fill larger hydrophobic pockets in target enzymes (e.g., Carbonic Anhydrase IX or 11β-HSD1), potentially increasing selectivity over ubiquitous isoforms like CAII.
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Lipophilicity Modulation: The replacement of a piperidine with an azepane adds a methylene (-CH₂-) unit, increasing the LogP. This enhances passive membrane permeability, crucial for CNS-targeted drugs or intracellular targets.
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Conformational Flexibility: The azepane ring possesses greater conformational flexibility (twist-chair/twist-boat) compared to the rigid piperidine chair, allowing for "induced fit" binding in dynamic protein pockets.
Key Therapeutic Areas[4]
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Carbonic Anhydrase Inhibitors (CAIs): Azepan-1-ylsulfonyl derivatives have shown nanomolar potency against tumor-associated CAIX, a hypoxia-induced enzyme involved in pH regulation in cancer cells.
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Antimicrobial Agents: As a sulfanilamide derivative, the core structure retains the capacity to inhibit dihydropteroate synthase (DHPS) in bacteria, though the bulky sulfonamide tail modifies the spectrum of activity.
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Metabolic Disease: Used as a scaffold for 11β-Hydroxysteroid Dehydrogenase Type 1 inhibitors, targeting obesity and insulin resistance.
SAR Logic Diagram
Figure 2: Pharmacophore dissection of 4-(Azepan-1-ylsulfonyl)aniline highlighting the functional role of each structural domain.
Analytical Characterization
To validate the synthesis of CAS 109286-01-3 , the following spectroscopic signals are diagnostic.
¹H NMR (400 MHz, DMSO-d₆)
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δ 7.45 (d, 2H): Aromatic protons ortho to the sulfonyl group (deshielded).
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δ 6.65 (d, 2H): Aromatic protons ortho to the amine (shielded by resonance).
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δ 6.00 (s, 2H): Broad singlet corresponding to the primary aniline -NH₂ protons (exchangeable with D₂O).
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δ 3.15 (t, 4H): Multiplet for the α-protons of the azepane ring (adjacent to Nitrogen).
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δ 1.60 – 1.50 (m, 8H): Multiplets for the β, γ, and δ protons of the azepane ring (bulk methylene envelope).
Mass Spectrometry (ESI-MS)
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[M+H]⁺: Calculated: 255.11; Observed: ~255.1.
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Fragmentation: Loss of the azepane ring or SO₂ extrusion may be observed in MS/MS modes.
References
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Santa Cruz Biotechnology. 4-(azepan-1-ylsulfonyl)aniline Product Data Sheet. CAS 109286-01-3.[1][4][5] Link
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BLD Pharm. Certificate of Analysis: 4-(Azepan-1-ylsulfonyl)aniline. Link
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide CA inhibition).
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Ghasemian, M., et al. (2016). Synthesis, structural characterization... of some 4-(4-aminophenylsulfonyl) phenylimino derivatives. Journal of Molecular Structure. (Methodology for sulfonamide synthesis). Link
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Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Link
